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Executive Summary

Amivantamab, also known as JNJ-61186372 and marketed as RYBREVANT®), is a first-in-
class, fully human, low-fucose, IgG1-based bispecific antibody. It is engineered to
simultaneously target the epidermal growth factor receptor (EGFR) and the mesenchymal-
epithelial transition factor (c-Met). This dual-targeting mechanism is designed to overcome
resistance to EGFR-targeted therapies and provide a more durable anti-tumor response in
cancers with specific genetic alterations, particularly in non-small cell lung cancer (NSCLC).
This document provides an in-depth technical overview of the core mechanisms of action of
amivantamab, supported by quantitative data, experimental methodologies, and visual
representations of the signaling pathways and molecular interactions.

Dual Targeting of EGFR and c-Met

Amivantamab's primary mechanism of action involves its concurrent binding to the extracellular
domains of both EGFR and c-Met.[1][2] This simultaneous engagement is critical for its
therapeutic efficacy, as it addresses both primary oncogenic signaling and pathways of
acquired resistance.

Inhibition of Ligand-Dependent Signhaling
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By binding to EGFR and c-Met, amivantamab physically obstructs the binding of their
respective ligands, such as epidermal growth factor (EGF) and hepatocyte growth factor
(HGF). This blockade prevents receptor dimerization and subsequent autophosphorylation,
thereby inhibiting the activation of downstream signaling cascades, including the PI3K-AKT,
MAPK, and JAK-STAT pathways, which are crucial for tumor cell proliferation, survival, and
invasion.[1][2]

Receptor Degradation

Beyond simple ligand blockade, amivantamab actively promotes the downregulation and
degradation of both EGFR and c-Met receptors.[1][3] Upon binding, the antibody-receptor
complex is internalized, leading to lysosomal degradation of the receptors. This reduction in the
total cellular pool of EGFR and c-Met further diminishes the oncogenic signaling capacity of the
tumor cells.

Immune-Mediated Tumor Cell Killing

Amivantamab is designed with a low-fucose Fc region, a modification that enhances its binding
affinity to Fcy receptors (FcyRllla) on immune effector cells, such as Natural Killer (NK) cells
and macrophages.[2][3] This enhanced binding potentiates two key immune-mediated
mechanisms of action:

Antibody-Dependent Cellular Cytotoxicity (ADCC)

The increased affinity for FcyRIlla on NK cells leads to potent antibody-dependent cellular
cytotoxicity (ADCC).[1][3] When amivantamab is bound to a tumor cell, the Fc region acts as a
bridge, recruiting NK cells to the tumor site. The activated NK cells then release cytotoxic
granules, including perforin and granzymes, which induce apoptosis in the cancer cell.[3]

Trogocytosis

Amivantamab also mediates trogocytosis, a process where macrophages physically extract
and internalize membrane fragments from the tumor cell, including the antibody-receptor
complexes. This process contributes to the degradation of EGFR and c-Met and can lead to
tumor cell death.[3]

Overcoming Resistance Mechanisms
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The dual-targeting strategy of amivantamab is particularly effective in overcoming common
mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs). c-Met amplification is a
known bypass signaling pathway that can mediate resistance to EGFR-targeted therapies.[1]
By simultaneously inhibiting both EGFR and c-Met, amivantamab can effectively shut down this
escape route. Furthermore, its unique extracellular binding site allows it to be active against
EGFR exon 20 insertion mutations, which are often resistant to conventional TKIs due to steric
hindrance in the ATP-binding pocket.[1]

Quantitative Data Summary
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Parameter Value Cell Line(s) Reference
Clinical Efficacy
(CHRYSALIS Trial)
Overall Response ] ]
) Patients previously
Rate (ORR) in EGFR ) ]
) ) 40% treated with platinum [1]
exon 20 insertion
chemotherapy
NSCLC
) ] Patients previously
Median Duration of ) ]
11.1 months treated with platinum [1]
Response (MDOR)
chemotherapy
) ] Patients previously
Median Progression- ) ]
) 8.3 months treated with platinum [1]
Free Survival (MPFS)
chemotherapy
Clinical Efficacy
(PAPILLON Trial)
Median Progression-
Free Survival (MPFS) First-line EGFR exon
) ) 11.4 months ) . [1]
with amivantamab + 20 insertion NSCLC
chemotherapy
Hazard Ratio for First-line EGFR exon
, 0.40 _ _ [1]
progression or death 20 insertion NSCLC
Clinical Efficacy
(MARIPOSA Trial)
Median Progression-
. Treatment-naive
Free Survival (MPFS)
) ) 23.7 months common EGFR- [1]
with amivantamab +
- mutated NSCLC
lazertinib
] Treatment-naive
Hazard Ratio for
0.70 common EGFR- [1]

progression or death

mutated NSCLC
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Key Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of amivantamab to induce NK cell-mediated killing of tumor
cells.

Methodology:

o Target Cell Preparation: Tumor cell lines expressing EGFR and/or c-Met (e.g., H292, H1975)
are labeled with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., 51Cr).[2]

o Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells
(PBMCSs) of healthy donors.

e Co-culture: Labeled target cells are incubated with varying concentrations of amivantamab or
a control antibody. Effector cells are then added at a specific effector-to-target (E:T) ratio.

¢ Incubation: The co-culture is incubated for a set period (e.g., 4 hours) to allow for cell lysis.

o Data Acquisition: The release of the fluorescent dye or radioactive isotope into the
supernatant is measured, which is proportional to the extent of cell lysis.

e Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous
release (target cells alone) from the experimental release and dividing by the maximum
release (target cells lysed with detergent).

Receptor Downregulation Assay

Objective: To measure the amivantamab-induced reduction of EGFR and c-Met protein levels
on the cell surface.

Methodology:

o Cell Treatment: Tumor cells are treated with amivantamab or a control antibody for various
time points.

e Cell Staining: Cells are stained with fluorescently labeled antibodies specific for the
extracellular domains of EGFR and c-Met.
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+ Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured

using a flow cytometer.

¢ Analysis: A decrease in MFI in the amivantamab-treated cells compared to the control-

treated cells indicates receptor downregulation.
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Caption: Amivantamab simultaneously binds to EGFR and c-Met, blocking ligand binding and

inhibiting downstream signaling pathways.
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Caption: Amivantamab's Fc region engages immune cells, leading to ADCC by NK cells and
trogocytosis by macrophages.

Conclusion

Amivantamab represents a significant advancement in the treatment of EGFR-driven cancers,
particularly those with challenging resistance mechanisms. Its dual-targeting of EGFR and c-
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Met, combined with its ability to harness the immune system, provides a multi-pronged attack
on tumor cells. The robust clinical data, especially in EGFR exon 20 insertion-mutated NSCLC,
underscores the success of this therapeutic strategy. Further research and clinical trials are
ongoing to explore the full potential of amivantamab in various cancer types and in combination
with other anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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